(R)-1,1,1-Trifluoro-2-butylamine
Description
The Role of Chiral Fluorinated Amines in Contemporary Chemical Research
Chiral fluorinated amines are crucial building blocks in medicinal chemistry. The incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. nih.gov Specifically, the trifluoromethyl group can alter the acidity or basicity of a nearby amine, a modification that can improve a drug's pharmacokinetic profile. nih.govacs.org Fluorine's unique electronic properties and small size allow it to act as a bioisostere for hydrogen or a hydroxyl group, leading to more stable compounds with longer biological half-lives. nih.gov The synthesis of optically pure fluorinated amines is a major focus, as different enantiomers of a chiral drug can have vastly different biological activities. nih.govresearchgate.net Consequently, developing stereoselective methods to produce compounds like (R)-1,1,1-Trifluoro-2-butylamine is an active area of research.
Evolution of Trifluoromethylated Compounds in Advanced Synthetic Chemistry
The introduction of the trifluoromethyl (-CF3) group into organic molecules is a key strategy in modern drug design and materials science. brandeis.edu Historically, the synthesis of these compounds was challenging, but the field has evolved significantly since early methods developed in the 1890s. acs.org Contemporary synthetic chemistry now includes a wide array of reagents and methods for trifluoromethylation, such as the use of trifluoromethyltrimethylsilane (TMSCF3), Togni reagents, and Langlois' reagent (sodium trifluoromethanesulfinate). acs.orgacs.org These advancements have made trifluoromethylated compounds more accessible, leading to their incorporation into numerous pharmaceuticals, including antidepressants like fluoxetine and nonsteroidal anti-inflammatory drugs like celecoxib. acs.org The development of catalytic and asymmetric methods for introducing the -CF3 group continues to be a vibrant area of academic and industrial research. brandeis.eduacs.org
Positioning of this compound within Stereoselective Fluorine Chemistry
This compound is a product of stereoselective fluorine chemistry, a field focused on the precise three-dimensional arrangement of atoms in fluorine-containing molecules. The synthesis of this specific enantiomer relies on asymmetric synthesis techniques that control the formation of its chiral center. Key strategies for producing such chiral trifluoromethylated amines include:
Use of Chiral Auxiliaries: A prevalent method involves the condensation of a ketone with a chiral amine auxiliary, such as (R)-tert-butanesulfinamide (Ellman's auxiliary), to form a chiral N-sulfinyl imine. Subsequent diastereoselective reduction or addition of a nucleophile establishes the stereocenter, and the auxiliary can then be removed. This approach provides reliable stereochemical control.
Catalytic Asymmetric Synthesis: This advanced approach uses a chiral catalyst to directly convert an achiral starting material into an enantiomerically enriched product. For aliphatic trifluoromethylated amines, methods like the catalytic enantioselective isomerization of trifluoromethyl imines using chiral organic catalysts have been developed. nih.govacs.orgnih.gov
Enzymatic Resolution: This technique separates a racemic mixture of 1,1,1-Trifluoro-2-butylamine into its constituent enantiomers. It employs enzymes, such as lipases or transaminases, that selectively react with one enantiomer, allowing the other to be isolated in high purity. For example, omega-transaminases have been used for the kinetic resolution of similar compounds like (R,S)-sec-butylamine. nih.gov
The following table illustrates representative data for the asymmetric synthesis of aliphatic trifluoromethylated amines using a catalytic isomerization approach, highlighting the high levels of enantioselectivity that can be achieved.
| Substrate (Imine) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| N-PMP trifluoromethyl n-butyl imine | Pd-based catalyst | Data not specified | 89 |
| N-Bn trifluoromethyl n-butyl imine | Chiral Organic Catalyst (DHQ-7f) | 90 | 90 |
| N-Bn trifluoromethyl isobutyl imine | Chiral Organic Catalyst (DHQ-7f) | 85 | 91 |
¹Data is for analogous compounds and serves to illustrate the efficacy of the synthetic method. nih.gov
Overview of Key Research Areas Pertaining to this compound
While specific research focused exclusively on this compound is limited, its value is understood through its potential applications as a chiral building block in several key research areas. Based on the utility of analogous chiral fluorinated amines, its primary applications are in synthetic and medicinal chemistry.
Synthesis of Bioactive Molecules: As a chiral primary amine, it serves as a versatile starting material for constructing more complex molecules. It can be incorporated into peptides or used to synthesize novel heterocyclic compounds. The trifluoromethyl group provides a unique steric and electronic signature that can be exploited to modulate the biological activity of the final compound.
Development of Chiral Ligands and Catalysts: Chiral amines are fundamental components of many ligands used in asymmetric catalysis. This compound could be used to synthesize new chiral ligands for transition metal catalysts, which in turn could be used to produce other valuable chiral compounds.
Probes for Chemical Biology: The 19F nucleus has a distinct NMR signal, making fluorine-containing compounds useful as probes in biological systems. This compound could be incorporated into larger molecules to study their interactions with biological targets using 19F NMR spectroscopy.
The utility of chiral amines is often demonstrated in their conversion to other functional groups or their incorporation into larger scaffolds. The table below outlines common transformations for primary amines that are relevant to the potential research applications of this compound.
| Reaction Type | Reagents | Product Type | Research Application |
|---|---|---|---|
| Acylation | Acyl chloride, Carboxylic acid | Chiral Amide | Synthesis of peptide mimics, enzyme inhibitors |
| Alkylation | Alkyl halide | Secondary/Tertiary Amine | Modification of bioactive scaffolds |
| Condensation | Aldehyde, Ketone | Imine (Schiff base) | Intermediate for further functionalization |
| Sulfonylation | Sulfonyl chloride | Sulfonamide | Synthesis of plasticizers, pharmaceutical agents |
Structure
3D Structure
Properties
IUPAC Name |
(2R)-1,1,1-trifluorobutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3N/c1-2-3(8)4(5,6)7/h3H,2,8H2,1H3/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAILYMPWXXBJS-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654482 | |
| Record name | (2R)-1,1,1-Trifluorobutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131737-02-4 | |
| Record name | (2R)-1,1,1-Trifluorobutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Applications of R 1,1,1 Trifluoro 2 Butylamine in Advanced Chemical Synthesis
Role as a Chiral Building Block in Medicinal Chemistry Research
(R)-1,1,1-Trifluoro-2-butylamine serves as a crucial chiral building block in the field of medicinal chemistry. bldpharm.comnih.gov Its unique structural features, particularly the presence of a stereocenter and a trifluoromethyl group, make it a valuable component in the design and synthesis of novel therapeutic agents. Chiral building blocks are essential for creating enantiomerically pure drugs, where one enantiomer often exhibits the desired therapeutic effect while the other may be inactive or cause unwanted side effects.
Design and Synthesis of Fluorine-Containing Bioactive Scaffolds
The incorporation of this compound into molecular frameworks is a key strategy for creating fluorine-containing bioactive scaffolds. mdpi.comscilit.com The trifluoromethyl group is a prominent feature in many pharmaceuticals due to its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.comnih.gov By introducing this amine, medicinal chemists can strategically modify molecular scaffolds to improve their pharmacokinetic and pharmacodynamic profiles, which is a critical aspect of modern drug discovery. scilit.combohrium.com
Precursors for Complex Pharmaceutical Intermediates
This compound is utilized as a precursor for the synthesis of more complex pharmaceutical intermediates. bldpharm.comsigmaaldrich.com Its reactive amine group allows for a variety of chemical transformations, enabling the construction of intricate molecular architectures. This versatility makes it a valuable starting material for multi-step syntheses of active pharmaceutical ingredients (APIs). The hydrochloride salt of this compound is also commercially available, facilitating its use in various synthetic applications. sigmaaldrich.combiosynth.comchemsrc.com
Influence of the Trifluoromethyl Group on Molecular Properties in Design
The trifluoromethyl (-CF3) group, a key feature of this compound, significantly influences the properties of drug molecules. mdpi.com This group's strong electronegativity and steric bulk can alter a molecule's conformation and electronic distribution, thereby affecting its interaction with biological targets. wechemglobal.com The introduction of a -CF3 group can lead to improved metabolic stability by blocking sites susceptible to enzymatic degradation. mdpi.com Furthermore, it can enhance a drug's lipophilicity, which can improve its absorption, distribution, and ability to cross cell membranes. mdpi.comwechemglobal.com The strategic placement of a trifluoromethyl group can also increase the binding selectivity of a drug candidate for its intended receptor. mdpi.comnih.gov
| Property Enhanced by -CF3 Group | Impact on Drug Design |
| Metabolic Stability | Increases the half-life of the drug by preventing breakdown by enzymes. mdpi.com |
| Lipophilicity | Improves absorption and membrane permeability of the drug molecule. mdpi.comwechemglobal.com |
| Binding Affinity & Selectivity | Enhances the drug's ability to bind to its specific target, potentially reducing off-target effects. mdpi.comnih.gov |
| Bioavailability | Can lead to better oral absorption and overall effectiveness of the drug. nih.govwechemglobal.com |
Utilization in Ligand Design for Asymmetric Catalysis
This compound and similar chiral amines are valuable components in the design of chiral ligands for asymmetric catalysis. nih.govresearchgate.net These ligands are crucial for controlling the stereochemical outcome of chemical reactions, leading to the preferential formation of one enantiomer over the other. In asymmetric catalysis, the chiral ligand coordinates to a metal center, creating a chiral environment that directs the approach of the reactants. nih.gov While C2-symmetric ligands have historically been dominant, non-symmetrical ligands, which can be designed from chiral amines like this compound, have shown superior performance in various metal-catalyzed reactions. nih.gov
Incorporation into Polymeric Materials Research
While the primary application of this compound is in medicinal chemistry and catalysis, its structural motifs are relevant to polymer science. Fluorinated monomers can be incorporated into polymers to impart specific properties such as thermal stability, chemical resistance, and low surface energy. The chiral nature of this amine could also be explored for the synthesis of specialty polymers with unique optical or recognition properties. BLDpharm lists "Polymer Science Material Building Blocks" as a related category for this compound, suggesting its potential in this field. bldpharm.com
Synthesis of Fluorinated Heterocycles
This compound can serve as a synthon in the preparation of fluorinated heterocyclic compounds. Heterocycles are core structures in many pharmaceuticals and agrochemicals. The introduction of fluorine or a trifluoromethyl group into these rings can significantly enhance their biological activity. researchgate.net For instance, trifluoromethylated pyrazoles, isoxazoles, and pyrimidines have been synthesized from trifluoromethyl-containing building blocks. researchgate.net The amine functionality of this compound allows for its incorporation into various heterocyclic ring systems through condensation and cyclization reactions, providing a route to novel fluorinated heterocycles with potential applications in drug discovery and materials science. nih.gov
Stereochemical Analysis and Advanced Characterization in Research of R 1,1,1 Trifluoro 2 Butylamine
Analytical Techniques for Enantiomeric Excess (ee) Determination
Enantiomeric excess (ee) is a critical measure of the purity of a chiral sample. thieme-connect.de It quantifies the predominance of one enantiomer over the other and is fundamental in asymmetric synthesis and the development of chiral products. nih.govnih.gov The determination of ee for (R)-1,1,1-Trifluoro-2-butylamine relies on methods that can distinguish between the two enantiomers.
Chiral chromatography is the most widely employed technique for the separation and quantification of enantiomers, making it indispensable for determining the enantiomeric excess of this compound. mdpi.comsci-hub.ru This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation.
High-Performance Liquid Chromatography (HPLC) is a robust and versatile method for chiral separations. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. mdpi.comresearchgate.net For a compound like this compound, a normal-phase HPLC method would typically be developed. The choice of mobile phase, often a mixture of an alkane (like hexane (B92381) or cyclohexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the enantiomers. mdpi.com
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral analysis. wikipedia.org SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.com This technique offers several advantages, including faster analysis times, reduced solvent consumption, and often complementary or superior selectivity compared to HPLC. chromatographyonline.comchromatographyonline.com The separation of fluoroalkylamines can be efficiently achieved on polysaccharide-based CSPs, with a small percentage of an alcohol co-solvent and a basic additive to improve peak shape and resolution. researchgate.netnih.gov
Gas Chromatography (GC) can also be used for chiral separations, particularly for volatile compounds. The amine may be derivatized to enhance its volatility and thermal stability. Chiral stationary phases for GC are typically based on cyclodextrin (B1172386) derivatives.
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram.
Table 1: Representative Chiral Chromatography Conditions for α-Trifluoromethyl Amine Separation
| Parameter | Chiral HPLC | Chiral SFC |
|---|---|---|
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) nih.gov |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) | CO₂/Methanol (85:15, v/v) + 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min | 3.0 mL/min researchgate.net |
| Temperature | 25 °C | 40 °C researchgate.net |
| Back Pressure | N/A | 150 bar researchgate.net |
| Detection | UV (220 nm) | UV (220 nm) |
Spectroscopic Methods for Absolute and Relative Configuration Assignment
While chromatography quantifies enantiomeric purity, spectroscopic methods are required to determine the absolute and relative configuration of the stereocenters.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. For chiral molecules, advanced 2D NMR experiments like NOESY and HMBC are invaluable for assigning stereochemistry, often after derivatization with a chiral agent to form diastereomers. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about which atoms are close to each other in space. youtube.com In the context of a diastereomeric derivative of this compound, NOESY can reveal differential spatial interactions for each diastereomer. The observation of specific NOE cross-peaks can help establish the relative configuration of the newly formed diastereomeric compound, which in turn allows for the inference of the absolute configuration of the original amine. researchgate.netresearchgate.net
Table 2: Application of 2D NMR for Structural Analysis of a Fluoroalkylamine Derivative
| NMR Experiment | Information Provided | Application to this compound |
|---|---|---|
| HMBC | Shows 2- and 3-bond correlations between ¹H and ¹³C nuclei. youtube.com | Confirms the connectivity between the CF₃ group, the CHNH₂ proton, and the ethyl group carbons. |
| NOESY | Shows through-space correlations between protons that are close to each other (< 5 Å). | In a diastereomeric derivative, establishes the relative orientation of substituents around the chiral center. |
X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. acs.org The technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides a precise three-dimensional map of the electron density, revealing the exact spatial arrangement of every atom in the molecule and the unit cell.
To apply this method to this compound, it would first need to be crystallized, often as a salt with a suitable chiral or achiral acid (e.g., tartaric acid or hydrochloric acid) to promote the formation of high-quality, single crystals. The resulting crystal structure would provide unambiguous proof of the (R) configuration by allowing for the assignment of the absolute stereochemistry through the anomalous dispersion effect, typically referenced using the Flack parameter.
Vibrational Circular Dichroism (VCD) for Chiral Analysis
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govrsc.org It provides detailed information about the absolute configuration of molecules in solution. americanlaboratory.com
The VCD analysis of this compound involves two key steps. First, the experimental VCD spectrum of the enantiomerically enriched sample is recorded. Second, the theoretical VCD spectrum for a molecule of known configuration (e.g., the R-enantiomer) is calculated using quantum chemical methods, such as Density Functional Theory (DFT). dtu.dk
By comparing the experimental spectrum with the calculated one, the absolute configuration can be confidently assigned. americanlaboratory.com If the signs and relative intensities of the major VCD bands in the experimental spectrum match those of the calculated spectrum for the (R)-enantiomer, the absolute configuration is confirmed as (R). dtu.dk This method is particularly powerful as it does not require crystallization and provides a direct link between the observed spectrum and the molecule's three-dimensional structure in solution. nih.gov
Computational Chemistry and Theoretical Investigations of R 1,1,1 Trifluoro 2 Butylamine
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are instrumental in mapping the intricate pathways of chemical reactions. researchgate.net These studies calculate the energies of reactants, products, intermediates, and transition states, allowing for a detailed description of the reaction mechanism. For reactions involving (R)-1,1,1-Trifluoro-2-butylamine, these calculations can elucidate how the chiral amine participates in reactions, such as nucleophilic additions or substitutions, by modeling the precise geometry and energy of the highest-energy transition state, which ultimately governs the reaction rate.
The defining characteristic of this compound is its chirality, which can direct the stereochemical outcome of a reaction. Quantum chemical studies are essential for understanding the origins of this stereoselectivity. By modeling the transition states of competing reaction pathways (i.e., those leading to different stereoisomeric products), chemists can determine the energetic preferences that lead to the observed product ratio.
In a typical scenario where the amine acts as a chiral catalyst or auxiliary, the calculations would focus on the diastereomeric transition states. The energy difference between these states, often arising from subtle differences in steric hindrance or electronic interactions, dictates the enantiomeric or diastereomeric excess of the product. The bulky trifluoromethyl group and the ethyl group attached to the chiral center create a specific steric environment that favors one approach of a reactant over another.
Table 1: Hypothetical Transition State Energy Analysis for a Reaction Controlled by this compound
| Transition State | Pathway | Relative Energy (kcal/mol) | Favored Product | Description |
| TS-A | Leads to (R,R)-Product | 0.0 | Major | Reactant approaches from the less sterically hindered face of the amine complex. |
| TS-B | Leads to (R,S)-Product | +2.5 | Minor | Reactant approaches from the more sterically hindered face, encountering repulsion from the trifluoromethyl group. |
This table is illustrative, demonstrating how computational data is used to rationalize stereoselectivity. Actual values would be derived from specific reaction modeling.
When this compound is used as a ligand for a metal catalyst or as an organocatalyst itself, theoretical calculations can map the entire catalytic cycle. rsc.org Such studies provide a comprehensive energy profile, identifying the active catalytic species, all intermediates, and the rate-determining step of the cycle.
For instance, if the amine were part of a transition-metal catalyzed hydrogenation, DFT calculations could model key steps such as:
Ligand Association/Dissociation: The binding of the amine to the metal center.
Oxidative Addition: The activation of reactants by the metal complex.
Migratory Insertion: The formation of new bonds.
Reductive Elimination: The release of the product and regeneration of the catalyst.
By understanding the energetics of each step, researchers can predict the efficiency of the catalyst and identify potential bottlenecks or deactivation pathways, guiding the design of more effective catalytic systems. rsc.org
Conformational Analysis and Energy Landscapes
The three-dimensional shape and flexibility of this compound are critical to its function. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds and their relative energies. libretexts.org The potential energy landscape maps these conformers, identifying low-energy, stable states and the energy barriers between them. youtube.com
For this molecule, key rotations exist around the C-C and C-N bonds. The interactions between the ethyl group, the bulky and highly electronegative trifluoromethyl (CF₃) group, and the amino (NH₂) group dictate the conformational preferences. Staggered conformations, where these groups are further apart, are generally lower in energy than eclipsed conformations. youtube.com The most stable conformer will likely position the largest groups (CF₃ and CH₂CH₃) in an anti arrangement to minimize steric strain. youtube.com
Table 2: Illustrative Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (CF₃-C-C-CH₃) | Relative Energy (kcal/mol) | Stability |
| Anti | ~180° | 0.0 | Most Stable |
| Gauche | ~60° | 0.8 | Stable |
| Eclipsed (H/CH₃) | ~120° | 3.5 | Unstable |
| Fully Eclipsed (CF₃/CH₃) | ~0° | >5.0 | Least Stable |
This table provides a conceptual ranking of conformer stability based on established principles of steric and torsional strain. libretexts.orgyoutube.com
Molecular Docking and Interaction Modeling for Building Block Applications
As a chiral building block, this compound can be incorporated into larger molecules designed for specific biological targets, such as enzymes or receptors. biosynth.combldpharm.com Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another. nih.govresearchgate.net
In this context, a larger molecule containing the trifluoro-2-butylamine fragment would be "docked" into the active site of a target protein. The simulation would explore various binding poses and score them based on factors like hydrogen bonding, electrostatic interactions, and hydrophobic contacts. The trifluoromethyl group is particularly interesting as it can participate in favorable dipole interactions and is often used in drug design to improve metabolic stability and binding affinity. The amine group can act as a hydrogen bond donor or, if protonated, form strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate (B1630785) in the protein active site.
Predictive Modeling for Synthetic Pathways and Reactivity
Furthermore, computational models can predict fundamental aspects of its reactivity:
Fukui Functions and Electrostatic Potential Maps: These calculations can identify the most nucleophilic (electron-rich) and electrophilic (electron-poor) sites on the molecule. For this amine, the nitrogen lone pair is the primary nucleophilic site.
pKa Prediction: Models can estimate the acidity of the protonated amine, which is crucial for understanding its behavior in different pH environments and for its use in applications like acid-base catalysis or chromatography.
Reaction Outcome Prediction: For a given set of reactants and conditions, machine learning models can predict the likely products and their yields, accelerating the process of reaction discovery and optimization. nih.gov
These predictive tools help chemists to intelligently design experiments, anticipate reaction outcomes, and devise efficient pathways for synthesizing and utilizing this valuable chiral building block.
Future Research Trajectories and Current Challenges in R 1,1,1 Trifluoro 2 Butylamine Chemistry
Development of More Sustainable and Greener Synthetic Routes
The traditional synthesis of chiral amines often involves harsh reagents, multiple protection-deprotection steps, and the generation of significant chemical waste. Consequently, a major thrust in modern organic synthesis is the development of more sustainable and environmentally benign methods. For (R)-1,1,1-Trifluoro-2-butylamine, future research is increasingly focused on green chemistry principles.
One promising avenue is the exploration of biocatalysis . Enzymes, operating under mild conditions in aqueous media, offer a highly selective and sustainable alternative to conventional chemical catalysts. nih.govwiley.com For instance, the use of ω-transaminases for the asymmetric amination of ketones is a well-established green technology. wiley.com Future work will likely focus on identifying or engineering novel transaminases or other enzymes that can efficiently convert a suitable trifluoromethyl ketone precursor directly into this compound with high enantioselectivity. This approach aligns with the principles of green chemistry by reducing reliance on heavy metal catalysts and organic solvents. chemistryjournals.net
Another key area is the development of catalytic asymmetric reductions of trifluoromethyl ketimines using environmentally friendly reducing agents. nih.gov Research is moving towards replacing metal hydrides with safer and more sustainable alternatives. The use of catalytic amounts of chiral catalysts in these reductions minimizes waste and improves atom economy. chemistryjournals.net
| Green Chemistry Approach | Potential Advantage for this compound Synthesis |
| Biocatalysis (e.g., ω-Transaminases) | High enantioselectivity, mild reaction conditions, aqueous solvent, reduced waste. nih.govwiley.com |
| Catalytic Asymmetric Hydrogenation | High atom economy, potential for recyclable catalysts. nih.gov |
| Use of Greener Solvents | Reduced environmental impact and toxicity (e.g., water, ionic liquids). chemistryjournals.net |
Advancements in Scalable Enantioselective Production Methods
While laboratory-scale syntheses of chiral trifluoromethylamines have been reported, the scalable and cost-effective production of enantiomerically pure this compound remains a significant challenge. Future research must address the transition from academic discovery to industrial application.
Furthermore, continuous flow chemistry is emerging as a powerful technology for the scalable synthesis of pharmaceuticals and fine chemicals. chemistryjournals.net The implementation of flow processes for the synthesis of this compound could offer several advantages, including enhanced safety, better process control, higher yields, and easier scale-up compared to traditional batch processes.
Recent advancements in the biocatalytic synthesis of chiral α-trifluoromethyl amines have shown promising results in terms of yield and enantioselectivity, which could be adapted for scalable production. nih.govacs.org
| Production Method | Key Advancement for Scalability |
| Heterogeneous Catalysis | Catalyst recyclability, reduced metal contamination in the product. |
| Continuous Flow Chemistry | Improved safety, better process control, and easier scale-up. chemistryjournals.net |
| Biocatalysis | High yields and enantiomeric excess under mild conditions. nih.govacs.org |
Exploration of Novel Catalytic Systems and Methodologies
The quest for more efficient and selective methods for the synthesis of chiral trifluoromethylamines continues to drive the exploration of novel catalytic systems. While significant progress has been made, the development of catalysts that are highly active, enantioselective, and broadly applicable remains a central theme of research.
One area of intense investigation is the use of chiral phase-transfer catalysts . nih.gov These catalysts can mediate asymmetric transformations under mild, biphasic conditions, offering a practical and environmentally friendly approach. The design of new quaternary ammonium (B1175870) salts derived from amino acids is a promising direction for the asymmetric synthesis of α-trifluoromethyl β-nitroamines, which are precursors to chiral trifluoromethylamines. frontiersin.org
Organocatalysis has also emerged as a powerful tool in asymmetric synthesis. jku.at The development of novel chiral organocatalysts, such as those based on cinchona alkaloids or phosphoric acids, for the enantioselective reduction of trifluoromethyl ketimines or other related transformations is an active area of research. nih.gov
Furthermore, the development of catalytic systems that can directly functionalize C-H bonds to introduce the trifluoromethylamine moiety would represent a major breakthrough in terms of atom and step economy.
| Catalytic System | Potential Application for this compound Synthesis |
| Chiral Phase-Transfer Catalysts | Asymmetric synthesis under mild, biphasic conditions. nih.gov |
| Organocatalysts | Metal-free, environmentally benign asymmetric synthesis. jku.at |
| Novel Metal-Ligand Complexes | High catalytic activity and enantioselectivity in various transformations. nih.gov |
Expanded Applications in Emerging Fields of Chemical Research
While this compound is already recognized for its utility in medicinal chemistry, its unique properties make it an attractive building block for a variety of emerging fields.
In materials science , the incorporation of chiral, fluorinated moieties can influence the physical and optical properties of polymers and other materials. acs.org Research into the use of this compound in the synthesis of novel chiral polymers or liquid crystals could lead to materials with unique chiroptical properties for applications in displays and photonics. nih.gov
In the field of chemical biology , this chiral amine can be used as a probe to study enzyme-substrate interactions or to develop novel enzyme inhibitors. nih.govwiley.com The trifluoromethyl group can enhance binding affinity and metabolic stability, making it a valuable component in the design of chemical tools for biological research.
Furthermore, the development of chiral derivatizing agents based on this compound could find applications in analytical chemistry for the enantiomeric resolution and determination of other chiral molecules.
| Emerging Field | Potential Application of this compound |
| Materials Science | Synthesis of chiral polymers and liquid crystals with unique optical properties. acs.orgnih.gov |
| Chemical Biology | Development of enzyme inhibitors and probes for studying biological systems. nih.govwiley.com |
| Agrochemicals | Design of new pesticides and herbicides with improved efficacy and environmental profiles. acs.org |
Addressing Challenges in Derivatization and Functionalization of Chiral Trifluoroamines
Despite its utility, the derivatization and further functionalization of this compound and related chiral trifluoroamines can be challenging. The electron-withdrawing nature of the trifluoromethyl group significantly reduces the nucleophilicity of the adjacent amine, making many standard N-acylation and N-alkylation reactions sluggish and requiring harsh conditions.
Future research will need to focus on developing milder and more efficient methods for the derivatization of these amines. This could involve the use of highly reactive electrophiles, specialized coupling reagents, or catalytic methods that can overcome the reduced reactivity of the amine. For instance, the development of novel chiral derivatizing agents specifically designed for hindered amines could be beneficial. acs.org
Another challenge lies in the stereoselective functionalization of the carbon backbone of the molecule without affecting the existing stereocenter. The development of catalytic methods for the selective C-H functionalization of positions remote from the chiral center would open up new avenues for creating a diverse range of analogues from a single chiral building block.
Overcoming these challenges will be crucial for fully exploiting the synthetic potential of this compound and expanding its application in the synthesis of complex, biologically active molecules.
| Challenge | Potential Research Direction |
| Reduced Nucleophilicity of the Amine | Development of more reactive electrophiles and specialized coupling reagents. |
| Stereoselective C-H Functionalization | Exploration of new catalytic systems for remote C-H activation. |
| Racemization during Derivatization | Use of milder reaction conditions and stereoretentive methodologies. acs.org |
Q & A
Q. What are the recommended synthetic routes for (R)-1,1,1-Trifluoro-2-butylamine, and how can enantiomeric purity be ensured during synthesis?
The synthesis of this compound typically involves asymmetric catalytic hydrogenation of trifluoromethylated imine precursors or resolution of racemic mixtures using chiral auxiliaries. To ensure enantiomeric purity, chiral chromatography (e.g., with Chiralpak® columns) or recrystallization of diastereomeric salts (e.g., hydrochloride derivatives) is critical . The hydrochloride salt form (CAS 1212120-62-1) is often employed for purification, as it enhances crystallinity and reduces volatility . Purity verification via NMR or polarimetry is recommended to confirm stereochemical integrity.
Q. What analytical methods are most effective for characterizing this compound and its derivatives?
Key techniques include:
- NMR Spectroscopy : , , and NMR to resolve trifluoromethyl group splitting patterns and confirm stereochemistry .
- Chiral HPLC : Using columns like Chiralcel® OD-H with hexane/isopropanol mobile phases to separate enantiomers .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula confirmation (e.g., CHNF·HCl, exact mass 163.56916) .
- X-ray Crystallography : For hydrochloride salts, crystal structure analysis resolves absolute configuration .
Q. How should this compound be stored to maintain stability?
Store under inert gas (N or Ar) at 2–8°C to prevent degradation. The compound’ hydrochloride salt (CAS 1212120-62-1) offers improved stability due to reduced hygroscopicity . Avoid exposure to moisture or strong bases, which may hydrolyze the trifluoromethyl group.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or reaction yields for this compound synthesis?
Contradictions often arise from:
- Impurity Interference : Trace solvents (e.g., THF) or byproducts may skew NMR results. Use deuterated solvents (e.g., DO for hydrochloride salts) and conduct 2D NMR (COSY, HSQC) to assign signals unambiguously .
- Enantiomer Cross-Contamination : If chiral HPLC shows baseline separation but yields are inconsistent, optimize reaction conditions (e.g., catalyst loading, temperature) and validate with internal standards .
- Thermal Instability : Monitor reaction temperatures rigorously; trifluoromethyl groups may decompose above 100°C .
Q. What strategies are effective for improving enantiomeric excess (ee) in catalytic asymmetric synthesis of this compound?
- Ligand Design : Use chiral phosphine ligands (e.g., BINAP derivatives) to enhance stereoselectivity in hydrogenation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve catalyst-substrate interactions, increasing ee by 10–15% .
- Kinetic Resolution : Employ enzymes (e.g., lipases) for dynamic kinetic resolution of intermediates .
Q. How can this compound be utilized in pharmacological studies, and what methodological precautions are necessary?
The compound is a precursor for fluorinated bioactive molecules, such as kinase inhibitors or GPCR modulators. Key considerations:
- In Vitro Assays : Use deuterated analogs (e.g., D-labeled derivatives) for metabolic stability studies via LC-MS .
- Toxicity Screening : Assess trifluoro metabolite accumulation using MRI or radioisotope labeling .
- Structure-Activity Relationships (SAR) : Compare with (S)-enantiomer and non-fluorinated analogs to isolate fluorine-specific effects .
Q. What are the safety protocols for handling this compound in large-scale reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
